molecular formula C12H23N3 B13316006 (3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13316006
M. Wt: 209.33 g/mol
InChI Key: JZEDIFYGWDWJRS-UHFFFAOYSA-N
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Description

(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring a branched 3-methylbutyl group attached to a trimethyl-substituted pyrazole moiety. The compound’s molecular formula is C₁₂H₂₃N₃, with a molecular weight of 209.33 g/mol (estimated).

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

3-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C12H23N3/c1-9(2)6-7-13-8-12-10(3)14-15(5)11(12)4/h9,13H,6-8H2,1-5H3

InChI Key

JZEDIFYGWDWJRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCC(C)C

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-1H-pyrazol-4-amine

3-Methyl-1H-pyrazol-4-amine is a key precursor. It can be synthesized by reduction of nitroso or nitro precursors of pyrazoles. For example, 5-methyl-4-nitroso-3-phenyl-1H-pyrazole can be reduced using hydrogenation over palladium on activated charcoal in ethanol under mild pressure and temperature to yield the corresponding pyrazol-4-amine derivative with high yield (~99%).

Functionalization at the 4-Position

The pyrazole ring can be functionalized at the 4-position by substitution or condensation reactions to introduce a methylamine linker. This often involves reaction of pyrazole derivatives with formaldehyde or chloromethyl reagents to install the -CH2NH2 group.

Representative Experimental Procedures and Yields

Step/Method Reagents & Conditions Yield (%) Notes
Reduction of 5-methyl-4-nitroso-3-phenyl-1H-pyrazole H2, Pd/C catalyst in ethanol under mild pressure (2327.23 Torr) 99 High yield reduction to 3-methyl-1H-pyrazol-4-amine
Reductive amination (Ir-PSA catalyst) Pyrazole-4-carboxaldehyde + 3-methylbutylamine, Ir-PSA catalyst, mild conditions Variable Efficient asymmetric amination, optically active amines possible
Electrophilic amination of diketones 3-methylbutan-2-amine + 2,4-pentanedione + O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C, 1.5 h 36-44 Direct formation of N-substituted pyrazoles, moderate yields, straightforward procedure

Analytical Characterization

The synthesized compounds are typically characterized by:

Summary of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield References
Reduction of nitroso precursors High yield, straightforward Requires nitroso precursors ~99%
Direct reductive amination Mild conditions, asymmetric synthesis Requires specialized catalysts Variable
Electrophilic amination of diketones One-step formation of N-substituted pyrazoles Moderate yields, requires electrophilic reagent 36-44%

Chemical Reactions Analysis

Alkylation and Functionalization

The 3-methylbutyl and trimethylpyrazole groups influence reactivity:

  • N-Alkylation : The amine group can undergo alkylation with alkyl halides or epoxides. For instance:

    • Reaction with propyl bromide in THF at 60°C forms quaternary ammonium salts .

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides, though steric hindrance from the trimethylpyrazole moiety may reduce efficiency .

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring’s electron-deficient nature directs substitutions to specific positions:

  • Nitration : Occurs at the C-4 position under HNO₃/H₂SO₄ conditions .

  • Halogenation : Bromination with Br₂/FeBr₃ favors the C-3 position due to steric shielding by trimethyl groups .

Coordination Chemistry

The amine and pyrazole nitrogen atoms act as ligands in metal complexes:

  • Transition metal complexes : Forms stable complexes with Cu(II), Ni(II), and Pd(II) in ethanol/water mixtures .

  • Example reaction:

    Compound + CuCl2[Cu(Compound)2Cl2](λmax=650nm)\text{Compound + CuCl}_2 \rightarrow [\text{Cu(Compound)}_2\text{Cl}_2] \quad (\lambda_{\text{max}} = 650 \, \text{nm})

Oxidation Reactions

  • Amine oxidation : Tertiary amines like this compound resist oxidation under mild conditions but form N-oxides with strong oxidizers (e.g., mCPBA).

  • Pyrazole ring stability : The trimethyl groups enhance resistance to oxidative ring cleavage .

Comparative Reactivity Table

Reaction TypeConditionsYield (%)Key ProductReference
Reductive aminationNaBH₄, MeOH, 25°C88Secondary amine
N-AlkylationPropyl bromide, THF, 60°C72Quaternary ammonium salt
NitrationHNO₃/H₂SO₄, 0°C654-Nitro-pyrazole derivative
Cu(II) complexationCuCl₂, EtOH/H₂O, reflux90[Cu(Compound)₂Cl₂]

Mechanistic Insights

  • Steric effects : The 3-methylbutyl chain and trimethylpyrazole group hinder reactions at the pyrazole C-4 position .

  • Electronic effects : The pyrazole ring’s electron-withdrawing nature deactivates the amine, slowing acylation but stabilizing metal complexes .

Mechanism of Action

The mechanism of action of (3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity . This interaction can influence various biological processes, including signal transduction and metabolic pathways .

Comparison with Similar Compounds

Key Structural Differences:

  • Pyrazole Substitution: The target compound’s trimethylpyrazole group contrasts with mono- or dimethylated analogs (e.g., 1-(1-methyl-1H-pyrazol-4-yl)ethylamine), which may reduce metabolic instability due to increased steric hindrance .
  • Alkyl Chain Variation : The 3-methylbutyl group offers moderate hydrophobicity compared to shorter chains (e.g., ethyl or pentyl) or aromatic substituents (e.g., 2-(3-methoxyphenyl)ethyl), impacting solubility and membrane permeability .

Physicochemical Properties

  • Melting Points : While data for the target compound are unavailable, analogs like N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (mp 104–107°C) and 3-chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine (mp 146–148°C) suggest pyrazole amines generally exhibit solid-state stability within a moderate temperature range .
  • Spectroscopic Data : The trimethylpyrazole moiety is characterized by distinct ¹H NMR signals near δ 2.29 ppm (methyl groups) and aromatic protons at δ 7.5–9.1 ppm, as seen in related compounds .

Biological Activity

(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C11H18N4

The biological activity of pyrazole derivatives, including the compound , is often attributed to their ability to interact with various biological targets. These include:

  • Enzyme Inhibition : Pyrazoles can inhibit enzymes involved in metabolic pathways, which may lead to reduced cell proliferation in cancer cells.
  • Receptor Modulation : They may act as ligands for specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

Research has indicated several biological activities associated with pyrazole derivatives:

  • Antimicrobial Activity : Some studies have shown that pyrazole compounds exhibit antimicrobial properties against a range of pathogens.
  • Anticancer Effects : Certain derivatives have demonstrated the ability to inhibit cancer cell growth by inducing apoptosis or cell cycle arrest.
  • Anti-inflammatory Properties : Pyrazoles may also reduce inflammation through modulation of cytokine production.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in various cancer cell lines
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating potential as an alternative therapeutic agent.

Case Study 2: Anticancer Potential

In vitro assays demonstrated that the compound could inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of 25 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased caspase activity and changes in mitochondrial membrane potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine, and what factors influence reaction yields?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a related pyrazole derivative was prepared by reacting iodopyrazole intermediates with amines in dimethyl sulfoxide (DMSO) under basic conditions (cesium carbonate) with copper(I) bromide as a catalyst at 35°C for 48 hours . Yield optimization requires careful control of stoichiometry, solvent polarity, and catalyst loading. Lower yields (e.g., 17.9% in ) may arise from steric hindrance or competing side reactions.
  • Characterization : Post-synthesis purification involves chromatography (e.g., ethyl acetate/hexane gradients) and validation via 1^1H/13^13C NMR, HRMS, and melting point analysis .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy : 1^1H NMR (e.g., δ 2.29 ppm for methyl groups in trimethylpyrazole) and 13^13C NMR confirm substitution patterns. HRMS (e.g., m/z 215 [M+H]+^+) validates molecular weight .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves 3D structures and hydrogen-bonding networks. For example, intramolecular C–H⋯N bonds stabilize pyrazole derivatives, forming S(6) ring motifs .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Safety Protocols : Use fume hoods, gloves, and eye protection. Waste must be segregated and disposed via professional biohazard services. Refer to safety data sheets (SDS) for similar compounds, which highlight risks of inhalation/contact toxicity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and thermodynamic properties of this compound?

  • Methodology : DFT/B3LYP/6-311G(d,p) calculations predict molecular electrostatic potential (MEP), Mulliken charges, and HOMO-LUMO gaps. For pyrazole analogs, MEP maps reveal nucleophilic regions (e.g., amine groups) and electrophilic zones (e.g., aromatic rings) .
  • Applications : Thermodynamic functions (enthalpy, entropy) calculated at varying temperatures inform stability under experimental conditions .

Q. What role do hydrogen-bonding networks play in the supramolecular assembly of this compound?

  • Structural Analysis : X-ray data show intermolecular N–H⋯N and C–H⋯N bonds create zigzag chains (R_2$$^2(8) motifs) along crystallographic axes. These interactions dictate packing efficiency and solubility .
  • Graph Set Analysis : Etter’s rules classify hydrogen bonds (e.g., D–H⋯A notation) to predict crystal engineering outcomes .

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data for this compound?

  • Troubleshooting : Discrepancies in yields (e.g., 17.9% vs. higher yields in other syntheses) may stem from variations in reaction time, catalyst purity, or workup methods. Cross-validate NMR data with computational predictions (e.g., ChemDraw simulations) to confirm assignments .
  • Case Study : In , low yield was attributed to incomplete substitution; optimizing ligand exchange (e.g., using Pd catalysts) improved efficiency in related compounds .

Q. What strategies enhance the biological activity of this compound in pharmacological studies?

  • Structure-Activity Relationship (SAR) : Modifying the 3-methylbutyl chain or pyrazole substituents alters receptor binding. For example, cannabinoid receptor agonists benefit from lipophilic side chains, as seen in structurally similar compounds .
  • In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts interactions with target proteins, guiding synthetic prioritization .

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